molecular formula C19H17BrN2O3 B1224525 1-Ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid (3-bromophenyl)methyl ester

1-Ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid (3-bromophenyl)methyl ester

Cat. No.: B1224525
M. Wt: 401.3 g/mol
InChI Key: HYRUBJVYVQGUEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid (3-bromophenyl)methyl ester is a naphthyridine derivative.

Scientific Research Applications

  • Biological Activity and Therapeutic Potential

    • The 1,8-naphthyridine group of compounds, including derivatives like 1-Ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid (3-bromophenyl)methyl ester, exhibit a broad spectrum of biological activities. These activities include antimicrobial, antiviral, anticancer, anti-inflammatory, and analgesic effects. Additionally, these compounds have shown potential in treating neurological disorders like Alzheimer's disease, multiple sclerosis, and depression. The diverse biological properties establish these compounds as significant scaffolds in therapeutic and medicinal research (Madaan et al., 2015).
  • Chemical Analysis and Environmental Monitoring

    • In environmental research, methods like gas chromatography-mass spectrometry are employed to analyze saturated and unsaturated dicarboxylic acids in urine, including the methyl ester derivatives. This analysis is crucial for comparative studies of excretion of dicarboxylic acids by individuals under various physiological conditions, indicating the role of such compounds in metabolic and environmental health studies (Liebich et al., 1980).
  • Food Safety and Exposure Biomarkers

    • In the field of food safety, fatty acid esters of certain compounds like 3-monochloropropane-1,2-diol (3-MCPD esters) are studied for their potential nephrotoxicity and testicular toxicity. Compounds like this compound can serve as analogs or comparatives in such studies. Understanding the occurrence, absorption, metabolism, and toxicities of these esters is crucial for assessing food safety and public health risks (Gao et al., 2019).

Properties

Molecular Formula

C19H17BrN2O3

Molecular Weight

401.3 g/mol

IUPAC Name

(3-bromophenyl)methyl 1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate

InChI

InChI=1S/C19H17BrN2O3/c1-3-22-10-16(17(23)15-8-7-12(2)21-18(15)22)19(24)25-11-13-5-4-6-14(20)9-13/h4-10H,3,11H2,1-2H3

InChI Key

HYRUBJVYVQGUEZ-UHFFFAOYSA-N

SMILES

CCN1C=C(C(=O)C2=C1N=C(C=C2)C)C(=O)OCC3=CC(=CC=C3)Br

Canonical SMILES

CCN1C=C(C(=O)C2=C1N=C(C=C2)C)C(=O)OCC3=CC(=CC=C3)Br

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-Ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid (3-bromophenyl)methyl ester
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1-Ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid (3-bromophenyl)methyl ester
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1-Ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid (3-bromophenyl)methyl ester
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1-Ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid (3-bromophenyl)methyl ester
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1-Ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid (3-bromophenyl)methyl ester

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